N-(3-aminocyclobutyl)methanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-aminocyclobutyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-4(6)3-5;/h4-5,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXCUJJQUUGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion of 3-aminocyclobutyl precursor to mesylate intermediate
- The commercially available starting material (denoted as compound 15 in literature) undergoes mesylation to introduce the methanesulfonamide group.
- This step is typically conducted using methanesulfonyl chloride in the presence of a base to yield the mesylate intermediate (compound 16).
- The reported yield for this mesylation step is approximately 84%, indicating efficient conversion under optimized conditions.
Deprotection of the N-Boc group
- The N-Boc protecting group on the amine is cleaved using a trifluoroacetic acid (TFA) and dichloromethane (CH2Cl2) solution.
- This step liberates the free amine, resulting in the formation of the target N-(3-aminocyclobutyl)methanesulfonamide (compound 17).
- The reaction is typically carried out at room temperature, and the product is isolated after neutralization.
Neutralization and purification
- The free amine hydrochloride salt is neutralized using aqueous sodium hydroxide (2 N NaOH) prior to further use or purification.
- Final purification is achieved through semi-preparative or preparative reverse-phase high-performance liquid chromatography (HPLC), ensuring high purity of the compound.
Isomerization and Stereochemical Considerations
- The synthesis involves isomerization steps to enrich the desired trans isomer of the 3-aminocyclobutyl moiety.
- For example, an intermediate (compound 14) obtained via cerium ammonium nitrate (CAN) oxidation is dissolved in methanol, water, and saturated sodium bicarbonate solution to set pH 8–9.
- The mixture is stirred at room temperature for 3–4 days, allowing isomerization, with the desired isomer constituting about 52% of the mixture as confirmed by ultra-performance liquid chromatography (UPLC).
- This isomerization method is applied similarly to other related intermediates to optimize stereochemical purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mesylation of precursor (15 → 16) | Methanesulfonyl chloride, base | 84 | Efficient sulfonamide introduction |
| 2 | N-Boc deprotection (16 → 17) | TFA/CH2Cl2 solution | Not specified | Room temperature, liberates amine |
| 3 | Neutralization | 2 N NaOH aqueous solution | Quantitative | Prepares free amine for use/purification |
| 4 | Isomerization | MeOH, H2O, saturated NaHCO3, RT, 3-4 days | 52 (desired isomer) | Enriches trans isomer content |
| 5 | Purification | Reverse phase HPLC | Not specified | Ensures high purity |
Additional Notes from Related Literature
- The preparation method is consistent with procedures used in the synthesis of potent small-molecule inhibitors targeting protein-protein interactions, such as MDM2-p53 inhibitors, where this compound serves as a key intermediate.
- The use of protecting groups and mild deprotection conditions ensures minimal side reactions and preserves stereochemical integrity.
- The isomerization step is critical for obtaining the biologically active trans isomer, which can significantly impact the compound's efficacy in downstream applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
While there isn't extensive published literature specifically detailing applications of "N-(3-aminocyclobutyl)methanesulfonamide hydrochloride," the search results provide some context regarding its use as a chemical intermediate in synthesizing other compounds with pharmaceutical applications .
Chemical Information
this compound has the following structural information :
- Molecular Formula:
- SMILES: CS(=O)(=O)NC1CC(C1)N
- InChI: InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3
Synthesis Intermediates
- trans-*N*-(3-aminocyclobutanyl)methyl sulfonamide 17 used for the synthesis of 10 , was synthesized from commercially available material 15 (Scheme 6). Compound 15 was converted into mesylate 16 in 84% yield and the N-Boc group was cleaved in TFA-CH 2Cl 2 solution, affording 17 . The amine 17 was neutralized using 2 N NaOH aqueous solution prior to use .
Safety and Hazards
The PubChem entry for this compound indicates several potential hazards :
- May be harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of related compounds:
Pharmacological and Industrial Relevance
- Dronedarone : Blocks potassium, sodium, and calcium channels, offering shorter half-life than amiodarone due to reduced lipophilicity .
- Sotalol-d6 : Used as an internal standard in analytical assays, leveraging its beta-blocking activity .
- Aminophenyl/Aminomethyl Derivatives: Serve as intermediates for antibiotics, antivirals, and anticancer agents. For example, N-[3-(aminomethyl)phenyl]methanesulfonamide HCl is pivotal in synthesizing drugs with improved solubility profiles .
- Target Compound : The cyclobutyl group’s rigidity may enhance binding selectivity in receptor targets, though its exact therapeutic role remains unexplored in the provided evidence.
Key Differentiators and Implications
- Steric Effects : The cyclobutyl group in the target compound imposes greater steric hindrance than aromatic or linear alkyl chains in analogs like sotalol or dronedarone. This could reduce off-target interactions in drug design.
- Electronic Properties : The electron-deficient sulfonamide group, combined with the cyclobutyl ring’s strain, may alter acidity and hydrogen-bonding capacity compared to phenyl or naphthalene-based analogs .
- Synthetic Complexity : Cyclobutane-containing compounds often require specialized synthetic routes (e.g., [2+2] cycloadditions), contrasting with the straightforward mesylation and cyclization used for dronedarone .
Biological Activity
N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparative studies with similar compounds, supported by relevant data and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can function as either an inhibitor or an activator, depending on its structural characteristics and the functional groups present. Key mechanisms include:
- Enzyme Binding : The compound binds to active sites of enzymes, altering their conformation and modulating their activity.
- Cellular Signaling : It may influence cellular proliferation and apoptosis through interactions with signaling pathways, particularly involving Janus Kinases (JAKs) which are implicated in various diseases, including cancer and autoimmune disorders.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Comparative studies have shown its effectiveness against various bacterial strains, particularly resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.25 μg/mL, highlighting its potential as a therapeutic agent against resistant infections .
Neuroprotective Effects
In addition to antimicrobial properties, this compound has shown promise in neuroprotection. Studies suggest that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition may reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .
Comparative Analysis
A comparison with similar compounds reveals unique features of this compound:
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Aminocyclobutyl)methanesulfonamide | Contains both amino and methanesulfonamide groups | Antimicrobial, neuroprotective |
| N-(1,3,4-oxadiazol-2-yl)benzamides | Halogenated derivatives | Potent against MRSA, multi-targeting |
| Cyclobutylamine | Simple cyclobutyl structure | Limited biological applications |
This table illustrates how the structural complexity of this compound contributes to its diverse biological activities compared to simpler compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study involving various bacterial pathogens, this compound was found to significantly inhibit bacterial growth through multiple mechanisms including membrane depolarization and interference with essential biosynthetic pathways .
- Neuroprotective Mechanisms : A study investigating the neuroprotective effects demonstrated that the compound could effectively reduce Aβ aggregation in vitro and improve cell viability in PC12 cells exposed to neurotoxic conditions .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(3-aminocyclobutyl)methanesulfonamide hydrochloride?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation, sulfonamide coupling, and salt formation. Key steps include:
Cyclobutane precursor preparation : Cyclization of a γ-keto ester via [2+2] photocycloaddition under UV light .
Amination : Introduction of the 3-amino group via reductive amination using sodium cyanoborohydride in methanol .
Sulfonamide coupling : Reaction with methanesulfonyl chloride in dichloromethane with triethylamine as a base .
Hydrochloride salt formation : Precipitation using HCl gas in diethyl ether.
- Challenges : Low yields in cyclobutane ring formation due to steric strain; side reactions during sulfonamide coupling require strict anhydrous conditions .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multi-technique validation is critical:
- NMR : H and C NMR confirm cyclobutane geometry (e.g., upfield shifts for strained C-H protons at δ 2.8–3.2 ppm) and sulfonamide connectivity .
- X-ray crystallography : Resolves bond angles (e.g., cyclobutane ~88°) and hydrogen bonding in the hydrochloride salt .
- HPLC-MS : Purity >98% confirmed using a C18 column (acetonitrile/water + 0.1% TFA) with ESI-MS [M+H] at 223.1 m/z .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies use accelerated degradation protocols:
| Condition | Degradation Pathway | Analytical Method | Key Findings |
|---|---|---|---|
| pH 1.0 (HCl) | Cyclobutane ring opening | HPLC-UV (254 nm) | 15% degradation in 24h |
| pH 9.0 (NaOH) | Sulfonamide hydrolysis | LC-MS | 40% degradation in 8h |
| 60°C (dry) | Dehydration to imine | TGA/DSC | 5% mass loss by 150°C |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., CDK vs. kinase X)?
- Methodological Answer : Contradictions arise from assay conditions or target promiscuity. Mitigation strategies:
Kinase selectivity screening : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
SPR/BLI validation : Compare binding kinetics (K) across targets (e.g., CDK2 K = 12 nM vs. kinase X K = 1.2 μM) .
Cellular target engagement : Use NanoBRET to confirm intracellular target modulation .
Q. What strategies optimize the compound’s bioavailability given its cyclobutane rigidity?
- Methodological Answer : Rigidity limits membrane permeability. Solutions include:
- Prodrug design : Esterification of the sulfonamide (e.g., pivaloyloxymethyl ester increases C 3-fold in rats) .
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrin increases aqueous solubility from 0.5 mg/mL to 8 mg/mL) .
- Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release (t = 18h in plasma) .
Q. How to develop an eco-friendly HPLC method for separating this compound from polar degradants?
- Methodological Answer : Replace high-organic mobile phases with sub-2μm columns:
- Column : Waters HSS T3 (1.8 μm, 2.1 × 50 mm).
- Mobile phase : 20% acetonitrile/80% water with 10 mM ammonium formate (pH 3.0).
- Result : Retention time = 4.2 min; 95% resolution from degradants; 60% reduction in solvent use .
Q. What computational methods predict the compound’s interaction with non-canonical targets (e.g., GPCRs)?
- Methodological Answer : Combine docking and MD simulations:
Docking (AutoDock Vina) : Screen against GPCR homology models (e.g., α-adrenoceptor, Glide score = −9.2 kcal/mol) .
MD simulations (GROMACS) : 100-ns simulations identify stable binding poses (RMSD < 2.0 Å) .
Free energy perturbation (FEP) : Predict binding affinity changes upon cyclobutane modification (ΔΔG = +1.8 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
